molecular formula C9H9BrN2O3 B8433475 3-bromo-N-(2-nitrophenyl)propionamide

3-bromo-N-(2-nitrophenyl)propionamide

Cat. No.: B8433475
M. Wt: 273.08 g/mol
InChI Key: XTWCBQJUPQCPEG-UHFFFAOYSA-N
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Description

3-Bromo-N-(2-nitrophenyl)propionamide is a brominated propionamide derivative featuring a nitro group at the ortho position of the phenyl ring.

Properties

Molecular Formula

C9H9BrN2O3

Molecular Weight

273.08 g/mol

IUPAC Name

3-bromo-N-(2-nitrophenyl)propanamide

InChI

InChI=1S/C9H9BrN2O3/c10-6-5-9(13)11-7-3-1-2-4-8(7)12(14)15/h1-4H,5-6H2,(H,11,13)

InChI Key

XTWCBQJUPQCPEG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)CCBr)[N+](=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

Positional Isomers: Nitro Group Placement

  • 3-Bromo-N-(4-Nitrophenyl)propionamide (): The para-nitro isomer demonstrates significant cytotoxicity against 4T1 murine breast cancer cells. Key Difference: Ortho-nitro substitution in the target compound introduces steric hindrance, which may reduce binding efficiency compared to the para isomer.

Halogen-Substituted Analogs

  • 3-Bromo-N-(2-Fluorophenyl)propionamide ():
    • The electron-withdrawing fluorine atom increases the amide’s electrophilicity but lacks the strong resonance effects of nitro.
    • Activity : Fluorine’s smaller size may improve membrane permeability compared to bulkier nitro derivatives.
  • 2-Bromo-N-(3-Chloro-2-Methylphenyl)propanamide ():
    • Chlorine and methyl groups create steric and electronic effects distinct from nitro.
    • Reactivity : The methyl group’s electron-donating nature may slow nucleophilic substitution at the bromine site compared to nitro-substituted analogs.

Complex Substituted Derivatives

  • 3-Bromo-2-Hydroxy-2-Methyl-N-[4-Nitro-3-(Trifluoromethyl)Phenyl]propanamide (): Additional hydroxy and trifluoromethyl groups enhance hydrophilicity and metabolic stability.

Physicochemical Properties

Compound Molecular Weight (g/mol) LogP (Predicted) Key Substituent Effects
3-Bromo-N-(2-Nitrophenyl)propionamide ~259.1 ~2.1 Ortho-nitro: High polarity, steric hindrance
3-Bromo-N-(4-Nitrophenyl)propionamide ~259.1 ~2.0 Para-nitro: Improved resonance
N-(3-Methylphenyl)-2-Bromopropionamide 242.1 ~2.5 Methyl: Increased hydrophobicity

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